molecular formula C8H17NS B13015787 N-(Pentan-3-yl)thietan-3-amine

N-(Pentan-3-yl)thietan-3-amine

Katalognummer: B13015787
Molekulargewicht: 159.29 g/mol
InChI-Schlüssel: AWDFOABHQWXFPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Pentan-3-yl)thietan-3-amine: is an organic compound with the molecular formula C8H17NS It is a thietane derivative, characterized by a three-membered sulfur-containing ring attached to an amine group and a pentan-3-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pentan-3-yl)thietan-3-amine typically involves the reaction of thietan-3-one with a suitable amine. One common method includes the nucleophilic substitution of thietan-3-one with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the carbonyl carbon of thietan-3-one .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(Pentan-3-yl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thietane derivatives with different substituents.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(Pentan-3-yl)thietan-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse sulfur-containing compounds, which are valuable in the development of new materials and catalysts .

Biology: In biological research, this compound can be used to study the effects of sulfur-containing rings on biological activity. It may serve as a model compound for investigating the interactions of thietane derivatives with biological molecules .

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a valuable intermediate in drug discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Wirkmechanismus

The mechanism of action of N-(Pentan-3-yl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form strong interactions with metal ions, making it a potential ligand in coordination chemistry. Additionally, the amine group can participate in hydrogen bonding and nucleophilic interactions, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

    Thietan-3-amine: A simpler thietane derivative without the pentan-3-yl substituent.

    Thietan-3-one: The ketone analog of thietan-3-amine.

    Thietane: The parent compound of the thietane family.

Uniqueness: N-(Pentan-3-yl)thietan-3-amine is unique due to the presence of both the thietane ring and the pentan-3-yl substituent. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structure allows for diverse chemical modifications, enhancing its utility in synthetic chemistry and material science .

Eigenschaften

Molekularformel

C8H17NS

Molekulargewicht

159.29 g/mol

IUPAC-Name

N-pentan-3-ylthietan-3-amine

InChI

InChI=1S/C8H17NS/c1-3-7(4-2)9-8-5-10-6-8/h7-9H,3-6H2,1-2H3

InChI-Schlüssel

AWDFOABHQWXFPV-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)NC1CSC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.